1,1'-Sulfonylbis(5-tert-butyl-2-methoxybenzene)
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Overview
Description
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by the presence of sulfonyl groups attached to a benzene ring substituted with tert-butyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with appropriate nucleophiles under controlled conditions. One common method is the use of disulfide compounds reacting with sulfonyl chlorides in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield ortho- and para-substituted products, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-donating methoxy groups enhance the reactivity of the benzene ring, facilitating the formation of intermediates that can undergo further transformations . The sulfonyl groups also play a crucial role in stabilizing the intermediates and influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-methoxybenzenesulfonyl fluoride: Similar in structure but contains a fluoride group instead of a sulfonyl group.
Aryl carbazole-based macrocycles: Share similar structural features and are used in organic electronic applications.
Uniqueness
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) is unique due to its combination of tert-butyl and methoxy substituents, which enhance its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
189316-02-7 |
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Molecular Formula |
C22H30O4S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-tert-butyl-2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-1-methoxybenzene |
InChI |
InChI=1S/C22H30O4S/c1-21(2,3)15-9-11-17(25-7)19(13-15)27(23,24)20-14-16(22(4,5)6)10-12-18(20)26-8/h9-14H,1-8H3 |
InChI Key |
SOCOKFUSPCUTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Origin of Product |
United States |
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